

Application Notes and Protocols: Utilizing MCC950 in Models of Sterile Inflammation

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Compound of Interest		
Compound Name:	MCC950	
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These application notes provide a comprehensive guide for the use of **MCC950**, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, in preclinical models of sterile inflammation. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of NLRP3 inhibition in various inflammatory disease contexts.

Introduction to MCC950 and Sterile Inflammation

Sterile inflammation is a host immune response triggered by non-microbial stimuli, such as endogenous damage-associated molecular patterns (DAMPs) released from stressed or dying cells. The NLRP3 inflammasome, a multi-protein complex, is a key sensor of these danger signals and plays a critical role in initiating the inflammatory cascade.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of sterile inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, multiple sclerosis, and neurodegenerative diseases.[3][4][5]

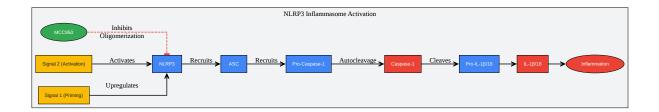
MCC950 is a diarylsulfonylurea-containing compound that specifically targets and inhibits the NLRP3 inflammasome.[3][6] It blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations, thereby preventing the maturation and release of the proinflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[3][4] **MCC950** has demonstrated efficacy in numerous animal models of inflammatory diseases, making it a valuable tool for studying the role of NLRP3 and a promising therapeutic candidate.[5][7]

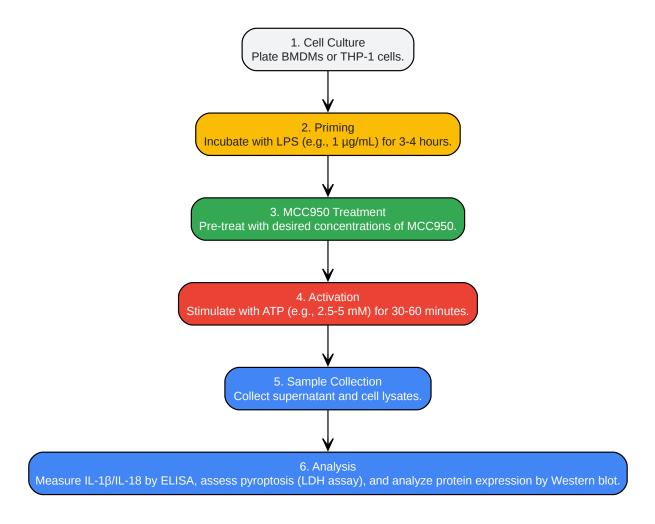


Mechanism of Action of MCC950

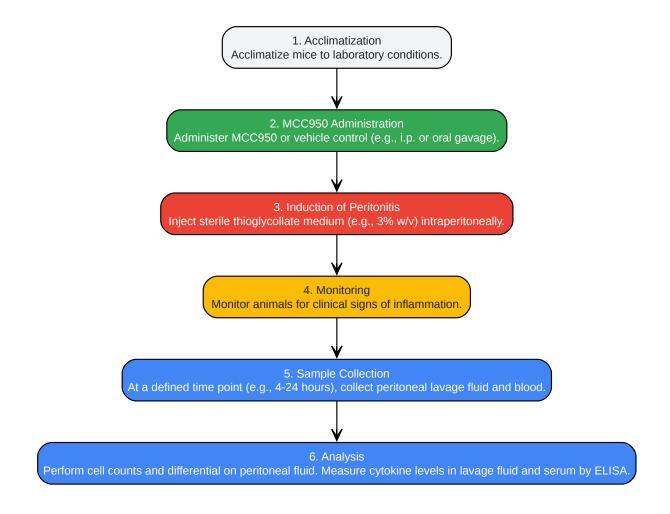
MCC950 directly binds to the NACHT domain of NLRP3, specifically targeting the Walker B motif, which is essential for ATP hydrolysis.[1][2] This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][4] By inhibiting ASC oligomerization, **MCC950** effectively blocks the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms.[7][8]











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